Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate
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Overview
Description
Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate is a chemical compound with the molecular formula C10H9N3O3 It is known for its unique structure, which includes a benzotriazinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-one with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate exerts its effects is primarily through its interaction with specific molecular targets. The benzotriazinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate
- O,O-Dimethyl-S-4-oxo-1,2,3-benzotriazin-3(4H)-ylmethyl phosphorodithioate
Uniqueness
Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate is unique due to its specific ester linkage and the presence of the benzotriazinone ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
114020-19-8 |
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Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
methyl 2-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]acetate |
InChI |
InChI=1S/C10H9N3O4/c1-16-9(14)6-17-13-10(15)7-4-2-3-5-8(7)11-12-13/h2-5H,6H2,1H3 |
InChI Key |
WOXDFKQZNCCDOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CON1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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